molecular formula C20H20N2O2 B2387351 4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-15-7

4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2387351
CAS RN: 851405-15-7
M. Wt: 320.392
InChI Key: ZZGZNAGMEQZRHO-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It is related to the family of coumarins, which are a group of nature-occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques can provide detailed information about the structure and composition of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be influenced by various factors such as the presence of catalysts and the conditions under which the reactions are carried out . The compound could potentially undergo reactions with other organic compounds to form new derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as High-Resolution Mass Spectrometry (HRMS), Electron Impact Mass Spectrometry (EIMS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy .

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide in lab experiments include its selectivity and specificity for a specific protein, which allows for the precise manipulation of biological processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for the use of 4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide in scientific research. These include further studies to fully understand its mechanism of action, potential side effects, and therapeutic potential in various diseases. Additionally, the development of new compounds based on this structure may lead to the discovery of more potent and selective inhibitors of the specific protein targeted by this compound. Finally, the use of this compound in combination with other therapies may lead to improved therapeutic outcomes in various diseases.

Synthesis Methods

The synthesis of 4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a multi-step process. The first step involves the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate to form 7-methyl-2-oxo-1,2-dihydropyrido[3,4-b]pyridine-3-carboxylic acid ethyl ester. The second step involves the reaction of this intermediate with 4-methylbenzoyl chloride to form this compound.

Scientific Research Applications

4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has been widely used in scientific research as a selective inhibitor of a specific protein. This protein is involved in various biological processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this protein has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-3-6-15(7-4-13)19(23)21-10-9-17-12-16-8-5-14(2)11-18(16)22-20(17)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGZNAGMEQZRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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